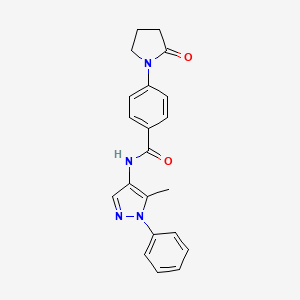
N-(5-methyl-1-phenylpyrazol-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1-phenylpyrazol-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide, commonly known as MPB, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. MPB is a small molecule that belongs to the pyrazole family and has been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of MPB is not fully understood, but it has been suggested that MPB may inhibit the activity of various enzymes and signaling pathways that are involved in cancer growth and inflammation. MPB has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation. MPB has also been shown to inhibit the activity of various kinases that are involved in cancer growth and proliferation.
Biochemical and Physiological Effects
MPB has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of COX-2 activity, and the inhibition of bacterial and fungal growth. MPB has also been found to induce apoptosis, a process of programmed cell death that is important for the removal of damaged or abnormal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPB has several advantages for lab experiments, including its high purity and availability, as well as its well-defined structure. However, MPB also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on MPB. One area of interest is the development of MPB analogs that exhibit improved bioactivity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of MPB, which could lead to the development of new drugs for the treatment of cancer and inflammatory diseases. Finally, the application of MPB in nanomedicine, drug delivery systems, and biosensors can also be explored.
Métodos De Síntesis
The synthesis of MPB involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 4-aminoantipyrine, which is then reacted with phenacyl bromide to form 4-phenacylaminoantipyrine. This compound is then reacted with hydrazine hydrate to form 5-methyl-1-phenylpyrazole-4-carbohydrazide. The final step involves the reaction of 5-methyl-1-phenylpyrazole-4-carbohydrazide with 4-(2-oxopyrrolidin-1-yl)benzoic acid to form MPB.
Aplicaciones Científicas De Investigación
MPB has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. MPB has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MPB has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. Additionally, MPB has been found to exhibit anti-microbial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
N-(5-methyl-1-phenylpyrazol-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15-19(14-22-25(15)18-6-3-2-4-7-18)23-21(27)16-9-11-17(12-10-16)24-13-5-8-20(24)26/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQKVNSGHMKUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide](/img/structure/B7663141.png)
![(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)

![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)
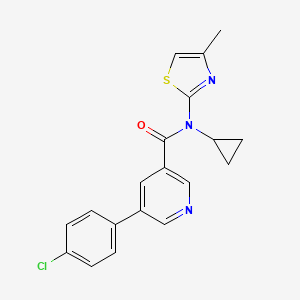
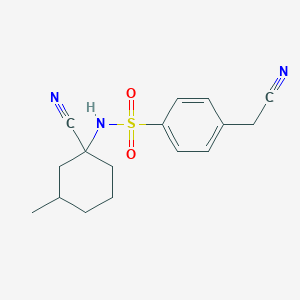
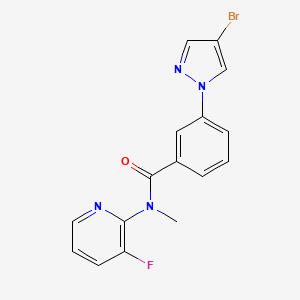
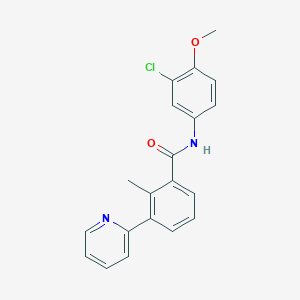
![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)
![N-[4-[(1-thiomorpholin-4-ylcyclopentyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663226.png)
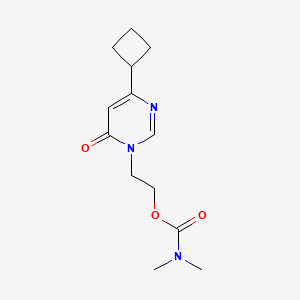
![1-[(2-chlorophenyl)methyl]-N-(5-methyl-1-phenylpyrazol-4-yl)pyrazole-4-carboxamide](/img/structure/B7663243.png)
